molecular formula C6H15BF4O B020070 Triethyloxonium tetrafluoroborate CAS No. 368-39-8

Triethyloxonium tetrafluoroborate

Cat. No. B020070
CAS RN: 368-39-8
M. Wt: 189.99 g/mol
InChI Key: IYDQMLLDOVRSJJ-UHFFFAOYSA-N
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Description

Triethyloxonium tetrafluoroborate is a powerful alkylating agent, especially for ethylation . It is used for the modification of carboxyl residues in proteins and is involved in the preparation of μ-amino esters from lactams .


Synthesis Analysis

Triethyloxonium tetrafluoroborate is prepared from boron trifluoride, diethyl ether, and epichlorohydrin . The reaction is as follows: 4 Et2O·BF3 + 2 Et2O + 3 C2H3OCH2Cl → 3 [Et3O]+[BF4]− + B (OCH (CH2Cl)CH2OEt)3, where Et stands for ethyl .


Molecular Structure Analysis

The structure of triethyloxonium tetrafluoroborate has not been characterized by X-ray crystallography, but the structure of triethyloxonium hexafluorophosphate has been examined. The measurements confirm that the cation is pyramidal with C-O-C angles in the range 109.4°–115.5°. The average C–O distance is 1.49 Å .


Chemical Reactions Analysis

Triethyloxonium tetrafluoroborate performs an O-ethylation of the solvent 1,2-dimethoxyethane to give an intermediate mixed oxonium ion . It has found application in the determination of several inorganic anions by GC-MS in complex matrices .


Physical And Chemical Properties Analysis

Triethyloxonium tetrafluoroborate is a non-volatile compound . It releases strong acid upon contact with water . It reacts violently with water .

Safety And Hazards

Triethyloxonium tetrafluoroborate is a very strong alkylating agent, although the hazards are diminished because it is non-volatile . It releases strong acid upon contact with water . When heated to decomposition, it emits toxic vapors of boron and Fí . It causes severe skin burns and eye damage, may cause respiratory irritation, and may cause drowsiness or dizziness .

properties

IUPAC Name

triethyloxidanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H15O.BF4/c1-4-7(5-2)6-3;2-1(3,4)5/h4-6H2,1-3H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDQMLLDOVRSJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC[O+](CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15BF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20883372
Record name Triethyloxonium tetrafluoroborate
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Molecular Weight

189.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Triethyloxonium tetrafluoroborate

CAS RN

368-39-8
Record name Triethyloxonium tetrafluoroborate
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Record name Triethyloxonium tetrafluoroborate
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Record name Triethyloxonium tetrafluoroborate
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Record name Oxonium, triethyl-, tetrafluoroborate(1-) (1:1)
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Record name Triethyloxonium tetrafluoroborate
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Record name Triethyloxonium tetrafluoroborate(1-)
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Record name TRIETHYLOXONIUM TETRAFLUOROBORATE
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Synthesis routes and methods I

Procedure details

Triethyloxonium fluoroborate is prepared from 3.70 g (0.040 mole) of epichlorohydrin in 14 ml of ether and 7.58 g (0.054 mole) of boron trifluoride etherate in 6 ml of ether. The resulting solid triethyloxonium tetrafluoroborate is dissolved in 20 ml of dry methylene chloride and treated under nitrogen with 4.36 g (0.040 mole) of 1-methyl-2-pyridone in 15 ml of methylene chloride. The reaction mixture is stirred under nitrogen at room temperature overnight (about 16 hours). The solvent is evaporated at room temperature, in vacuo and the quaternary salt obtained is recrystallized from methanol-ether (1:1) to give 8.0 g (71%) of 2-ethoxy-1-methylpyridinium fluoroborate, m.p. 58°-60° C.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
7.58 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
4.36 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Triethyloxonium fluoroborate is prepared from 3.70 g (0.040 mole) of epichlorohydrin in 14 ml of ether and 7.58 g (0.054 mole) of boron trifluoride etherate in 6 ml of ether. The resulting solid triethyloxonium fluoroborate is dissolved in 20 ml of dry methylene chloride and treated under nitrogen with 6.47 g (0.040 mole) of N-methyl-2-quinolone in 15 ml of methylene chloride. The reaction mixture is stirred under nitrogen at room temperature overnight. The solid is filtered to give 9.2 g (83.5%) of 2-ethoxy-1-methylquinolinium fluoroborate.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
7.58 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
6.47 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triethyloxonium tetrafluoroborate
Reactant of Route 2
Triethyloxonium tetrafluoroborate
Reactant of Route 3
Triethyloxonium tetrafluoroborate
Reactant of Route 4
Triethyloxonium tetrafluoroborate

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